2-Chloro-3,5-dinitrobenzoyl chloride is an organic compound characterized by the presence of a chloro group and two nitro groups attached to a benzoyl chloride structure. Its molecular formula is and it has a molecular weight of approximately 219.56 g/mol. The compound is typically a yellow crystalline solid with a melting point of 68–69 °C . It is known for its role as an acyl chloride derivative of 3,5-dinitrobenzoic acid, making it significant in various chemical synthesis applications.
The synthesis of 2-chloro-3,5-dinitrobenzoyl chloride can be achieved through several methods:
2-Chloro-3,5-dinitrobenzoyl chloride finds applications primarily in:
Interaction studies involving 2-chloro-3,5-dinitrobenzoyl chloride focus on its reactivity with nucleophiles such as amines and alcohols. These studies are crucial for understanding how this compound can modify biological molecules or facilitate new synthetic pathways. For example, its ability to acylate amino acids has been explored in various analytical techniques .
Several compounds share structural similarities with 2-chloro-3,5-dinitrobenzoyl chloride. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,5-Dinitrobenzoic Acid | C₇H₄N₂O₅ | Lacks chloro group; used directly in derivatization. |
| 2-Chloro-3,5-dinitropyridine | C₅H₂ClN₃O₄ | Contains a pyridine ring; different reactivity profile. |
| 2-Chloro-4-nitrobenzoic Acid | C₇H₄ClN₃O₄ | Contains one nitro group; used in different synthetic routes. |
| 2-Chloro-3,5-dinitrobenzotrifluoride | C₇H₂ClF₃N₂O₄ | Contains trifluoromethyl group; distinct electronic properties. |
The uniqueness of 2-chloro-3,5-dinitrobenzoyl chloride lies in its specific combination of reactive groups (chloro and nitro) that facilitate its use as an acylating agent while being stable enough for various synthetic applications .
The development of 2-chloro-3,5-dinitrobenzoyl chloride emerged from mid-20th-century efforts to expand the reactivity of aromatic acyl chlorides. While its parent compound, 3,5-dinitrobenzoyl chloride, was first synthesized in the early 1900s for derivatizing alcohols and amines, the introduction of a chlorine substituent at the 2-position aimed to modulate electronic effects and steric hindrance. This modification, likely inspired by halogen-directed substitution patterns in dyestuff chemistry, created a compound with distinct reactivity profiles suitable for specialized synthetic applications.
IUPAC Name: 2-Chloro-3,5-dinitrobenzoyl chloride
Molecular Formula: $$ \text{C}7\text{H}2\text{ClN}2\text{O}5 $$
Key Structural Features:
The compound’s dual functionality—combining the reactivity of an acyl chloride with the electronic effects of nitro and chloro groups—makes it invaluable for: